19-Iodocholesteryl oleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

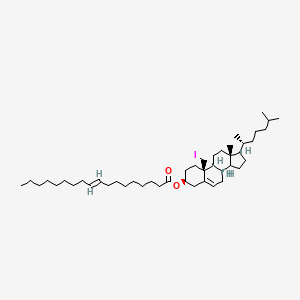

19-Iodocholesteryl oleate, also known as this compound, is a useful research compound. Its molecular formula is C45H77IO2 and its molecular weight is 777 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

19-Iodocholesteryl oleate is a compound that has garnered attention in various scientific research applications, particularly in the fields of biochemistry, drug delivery, and material science. Below is a comprehensive overview of its applications, supported by relevant data and case studies.

Drug Delivery Systems

This compound has been explored as a potential carrier for drug delivery due to its lipid-like properties. Its ability to form liposomes makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

- Case Study : Research has demonstrated that incorporating this compound into liposomal formulations significantly improves the pharmacokinetics of certain anticancer drugs, allowing for targeted delivery to tumor sites while minimizing systemic toxicity .

Imaging and Diagnostic Applications

The compound is also utilized in imaging techniques, particularly in nuclear medicine. Its iodine component can be used as a radiotracer in imaging studies.

- Data Table: Imaging Applications

Biochemical Research

In biochemical studies, this compound serves as a probe to investigate cholesterol metabolism and transport mechanisms within cellular systems.

- Research Insight : Studies indicate that this compound can modulate lipid rafts in cell membranes, influencing signaling pathways related to cell growth and apoptosis .

Material Science

The compound has applications in the development of smart materials due to its amphiphilic nature, which allows it to self-assemble into nanostructures.

- Case Study : Investigations into the self-assembly of this compound have revealed its potential in creating nanocarriers for gene therapy, showcasing its versatility beyond traditional applications .

Cosmetic Formulations

In the cosmetic industry, this compound is being studied for its emollient properties, contributing to skin hydration and barrier repair.

Propriétés

Numéro CAS |

74728-04-4 |

|---|---|

Formule moléculaire |

C45H77IO2 |

Poids moléculaire |

777 g/mol |

Nom IUPAC |

[(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C45H77IO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-43(47)48-38-29-32-45(34-46)37(33-38)25-26-39-41-28-27-40(36(4)23-21-22-35(2)3)44(41,5)31-30-42(39)45/h13-14,25,35-36,38-42H,6-12,15-24,26-34H2,1-5H3/b14-13+/t36-,38+,39+,40-,41+,42+,44-,45-/m1/s1 |

Clé InChI |

IVGLJLLTGGIZTK-KEAFGKSPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)CI |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |

Synonymes |

19-iodocholesteryl oleate 19-iodocholesteryl oleate, 3beta(Z)-isomer, 125I-labeled |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.